molecular formula C18H13F3N2O3S B2759920 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole CAS No. 1171537-47-5

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole

Cat. No.: B2759920
CAS No.: 1171537-47-5
M. Wt: 394.37
InChI Key: OVTPZLICEMMFAL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dioxin ring fused with a benzene ring, an oxadiazole ring, and a trifluoromethylbenzylthio group. These structural elements contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an immunomodulator and in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

Mode of Action

As an antagonist of the alpha-2C adrenoceptor, this compound binds to the receptor and blocks its activity . This prevents the receptor from inhibiting the release of norepinephrine, leading to increased levels of norepinephrine in the synaptic cleft and enhanced transmission of the sympathetic nervous system.

Result of Action

The antagonism of the alpha-2C adrenoceptor by this compound can lead to a variety of molecular and cellular effects. For example, it may enhance the transmission of the sympathetic nervous system, leading to increased alertness and wakefulness . This makes the compound potentially useful for the treatment and/or prophylaxis of sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Dioxin Ring: The initial step involves the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Oxadiazole Ring Formation: The next step is the synthesis of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the oxadiazole ring or the thioether group, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives and thioethers.

    Substitution: Various substituted oxadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin-6-yl containing compounds: These compounds share the dioxin ring structure and have similar chemical properties and applications.

    1,3,4-Oxadiazole derivatives: Compounds with the oxadiazole ring exhibit similar reactivity and are used in various scientific fields.

    Trifluoromethylbenzylthio derivatives: These compounds have the trifluoromethylbenzylthio group and are studied for their unique chemical and biological properties.

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c19-18(20,21)12-5-3-4-11(8-12)10-27-17-23-22-16(26-17)15-9-24-13-6-1-2-7-14(13)25-15/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTPZLICEMMFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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